molecular formula C15H13FN2 B2922344 1-[(2-Fluorophenyl)methyl]indol-6-amine CAS No. 1095532-38-9

1-[(2-Fluorophenyl)methyl]indol-6-amine

Cat. No.: B2922344
CAS No.: 1095532-38-9
M. Wt: 240.281
InChI Key: VJCFITTXOBHGPF-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]indol-6-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole core substituted with a 2-fluorophenylmethyl group at the nitrogen atom and an amine group at the 6-position.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]indol-6-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors . This suggests that 1-[(2-Fluorophenyl)methyl]indol-6-amine may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound exerts a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]indol-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-fluorobenzyl chloride.

    N-Alkylation: The indole is subjected to N-alkylation using 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the 2-fluorophenylmethyl group at the nitrogen atom of the indole.

    Amination: The resulting N-(2-fluorophenylmethyl)indole is then subjected to amination at the 6-position using reagents such as ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as indole-6-carboxylic acid.

    Reduction: Reduced derivatives such as indoline.

    Substitution: Substituted derivatives with various functional groups at the nitrogen or amine positions.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)methyl]indol-6-amine: Similar structure with a chlorine atom instead of fluorine.

    1-[(2-Bromophenyl)methyl]indol-6-amine: Similar structure with a bromine atom instead of fluorine.

    1-[(2-Methylphenyl)methyl]indol-6-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-[(2-Fluorophenyl)methyl]indol-6-amine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c16-14-4-2-1-3-12(14)10-18-8-7-11-5-6-13(17)9-15(11)18/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCFITTXOBHGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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